1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
Beschreibung
1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one (CAS: 13995-71-6) is a pyrimidine derivative featuring a furan-2-yl group at position 2, a methyl group at position 4, a methylsulfanyl group at position 6, and an acetyl substituent at position 3. Its molecular formula is C₁₁H₁₀N₂O₂S, with a molecular weight of 234.28 g/mol . Synonyms include 1-[2-(2-furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone and 1-[2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidin-5-yl]ethan-1-one .
Eigenschaften
CAS-Nummer |
120996-85-2 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
1-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10(8(2)15)12(17-3)14-11(13-7)9-5-4-6-16-9/h4-6H,1-3H3 |
InChI-Schlüssel |
IUCSECRLOOIUTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone typically involves multi-step reactions. One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and various catalysts to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
The compound 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one is a pyrimidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by case studies and data.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit various kinases involved in cancer progression, such as c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) . This compound's structure allows it to interact with these targets effectively, potentially leading to the development of new anticancer therapies.
Antimicrobial Properties
The furan and methylsulfanyl groups present in the compound enhance its antimicrobial activity. Research indicates that similar compounds have shown efficacy against a range of bacterial strains. For example, derivatives with furan rings are known to disrupt bacterial cell walls or inhibit essential enzymes . This suggests that This compound could be explored as a lead compound for developing new antibiotics.
Neuroprotective Effects
Emerging studies suggest that compounds containing furan and pyrimidine structures may possess neuroprotective properties. They have been shown to modulate pathways involved in neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease . The specific mechanisms often involve the inhibition of oxidative stress and inflammation within neural tissues.
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized a series of pyrimidine derivatives, including This compound , and evaluated their cytotoxic effects on GIST cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to existing treatment options .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted using various derivatives of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
Case Study 3: Neuroprotection Assay
In vitro assays were performed to assess the neuroprotective effects of compounds similar to This compound on neuronal cells exposed to oxidative stress. The results showed reduced cell death and lower levels of reactive oxygen species (ROS), indicating potential for therapeutic use in neurodegenerative diseases .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | c-KIT kinase | |
| Compound B | Antimicrobial | Bacterial cell wall | |
| Compound C | Neuroprotective | Oxidative stress pathways |
Table 2: Structural Features and Activities
| Structural Feature | Associated Activity |
|---|---|
| Furan ring | Antimicrobial activity |
| Methylsulfanyl group | Enhanced bioactivity |
| Pyrimidine core | Kinase inhibition |
Wirkmechanismus
The mechanism of action of 1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are likely due to its ability to interact with enzymes, receptors, and other biomolecules, leading to alterations in cellular processes . For example, it may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Pyrimidine derivatives with modifications to the core structure or substituents exhibit distinct physicochemical and biological properties. Key analogues include:
Table 1: Structural and Functional Comparison of Analogues
Key Structural and Functional Differences
Aromatic vs. Non-Aromatic Substituents
- In contrast, thiophene-2-yl analogues (e.g., ) exhibit higher aromaticity and sulfur-mediated lipophilicity, which may improve membrane permeability .
- Fluorophenyl substituents (e.g., ) increase metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
Sulfur-Containing Groups
- The methylsulfanyl group (-SMe) in the target compound contributes to moderate lipophilicity. In comparison, sulfanylidene (-S=) groups (e.g., ) form thione tautomers, altering electronic distribution and biological activity .
Ring Saturation and Fusion
- Dihydropyrimidinone derivatives (e.g., ) feature a partially saturated pyrimidine ring, which enhances conformational flexibility and binding to biological targets like enzymes .
- Benzotriazole-fused analogues () exhibit extended π-conjugation, improving UV absorption properties and utility in materials science .
Table 2: Reaction Conditions for Selected Analogues
Biologische Aktivität
1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 347.43 g/mol. The compound features a pyrimidine ring substituted with furan and methylsulfanyl groups, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing furan and pyrimidine moieties have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast) | 6.59 |
| Compound B | 4T1 (breast) | 13.23 |
| Compound C | MRC-5 (non-cancer) | >200 |
These studies indicate that modifications to the furan and pyrimidine structures can enhance anticancer activity while maintaining selectivity against non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored extensively. For example, certain pyrimidine derivatives exhibit promising antibacterial and antifungal activities. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Compound D | E. coli | 40 |
| Compound E | S. aureus | 20 |
| Compound F | Pseudomonas aeruginosa | 30 |
The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as lead structures for developing new antimicrobial agents .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : Increased ROS generation has been observed, contributing to cytotoxicity.
- Enzyme Inhibition : Inhibition of key enzymes involved in DNA synthesis and repair has been noted, particularly in bacterial systems.
Case Studies
A notable study investigated the effects of a related compound on triple-negative breast cancer cells, revealing significant reductions in cell viability at concentrations as low as 6.59 μM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through mitochondrial pathways .
Another study focused on antimicrobial efficacy against multi-drug resistant strains, demonstrating that certain structural modifications enhanced activity against Gram-positive bacteria while maintaining low toxicity towards human cells .
Q & A
Basic: What synthetic methodologies are reported for 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via multicomponent reactions (MCRs) such as the Biginelli condensation, which involves β-ketoesters, aldehydes, and thiourea derivatives. Key parameters include:
- Catalyst selection : Lewis acids (e.g., HCl, BF₃·Et₂O) or ionic liquids improve cyclization efficiency.
- Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) enhances solubility of the furan and pyrimidine precursors.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves byproducts from the methylsulfanyl group .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR : H and C NMR identify substituents (e.g., furan protons at δ 6.3–7.4 ppm, methylsulfanyl at δ 2.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 278.08 for C₁₂H₁₂N₂O₂S).
- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water, 70:30) .
Advanced: How can X-ray crystallography address discrepancies in reported bond angles or hydrogen-bonding patterns for this compound?
Single-crystal X-ray diffraction resolves:
- Methylsulfanyl orientation : Compare torsion angles (C-S-C-C) to avoid clashes with the furan ring.
- Hydrogen bonding : Analyze N–H···O/S interactions (e.g., N3–H3···O15 distance ~2.8 Å) to validate packing stability. Use SHELXL for refinement, leveraging wR₂ < 0.15 and GooF ~1.0 to minimize residuals .
Advanced: What computational methods are suitable for predicting the compound’s reactivity or intermolecular interactions?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to assess electrostatic potential (ESP) for nucleophilic/electrophilic sites.
- Molecular docking : Screen against biological targets (e.g., bacterial DHFR) using AutoDock Vina. Validate binding affinities (ΔG < −7 kcal/mol) against experimental IC₅₀ values .
Basic: What biological activities have been reported for structurally analogous pyrimidine derivatives?
Analogous dihydropyrimidinones exhibit:
- Antimicrobial activity : MIC ~25 µg/mL against S. aureus via thymidylate synthase inhibition.
- Anticancer potential : IC₅₀ ~50 µM against MCF-7 cells by disrupting microtubule assembly .
Advanced: How do steric effects from the methylsulfanyl and furan groups influence crystallization behavior?
- Packing analysis : The methylsulfanyl group (C–S bond length ~1.8 Å) induces torsional strain, favoring triclinic (P1) over monoclinic systems.
- Solvent selection : Low-polarity solvents (e.g., chloroform) minimize furan ring distortion during crystal growth .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
- pH stability : Degrades at pH < 3 (acidic cleavage of the pyrimidine ring) or pH > 10 (hydrolysis of the methylsulfanyl group).
- Thermal stability : Decomposes above 200°C (TGA data); store at −20°C under argon .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound?
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration (Cₘₐₓ ~1.2 µg/mL in rats).
- Metabolite identification : Phase I metabolites (e.g., sulfoxide derivatives) may reduce efficacy in vivo .
Basic: What chromatographic methods are recommended for separating this compound from regioisomeric byproducts?
- TLC : Rf ~0.6 (silica gel, ethyl acetate/hexane 1:1).
- HPLC : Use a phenyl-hexyl column (gradient: 40→80% acetonitrile in 20 min) to resolve methyl positional isomers .
Advanced: How can substituent modifications (e.g., replacing methylsulfanyl with methoxy) enhance the compound’s pharmacological profile?
- SAR studies : Methoxy analogs show improved logP (~2.8 vs. 3.5) but reduced antibacterial potency (MIC increase from 25 to 100 µg/mL).
- In silico ADMET : Predict BBB permeability (QPPR models) and CYP3A4 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
